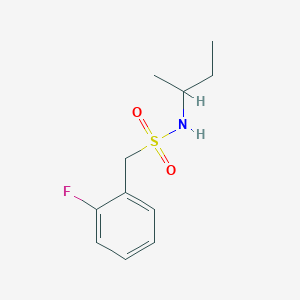

N-(sec-butyl)-1-(2-fluorophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(sec-butyl)-1-(2-fluorophenyl)methanesulfonamide" is a fluorinated organic compound with potential applications in various chemical syntheses and reactions. Its structural uniqueness lies in the incorporation of fluorine, which often imparts distinctive chemical properties.

Synthesis Analysis

The synthesis of fluorinated derivatives, similar to "N-(sec-butyl)-1-(2-fluorophenyl)methanesulfonamide," often involves enantioselective addition reactions. For instance, Kamlar et al. (2010) describe the organocatalytic enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, yielding fluorinated derivatives with good yields and high enantioselectivity (Kamlar et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "N-(sec-butyl)-1-(2-fluorophenyl)methanesulfonamide" is often characterized by X-ray diffraction and spectroscopic studies. Binkowska et al. (2001) conducted structural and spectroscopic studies on similar compounds, providing insights into their ionic structure and hydrogen bonding (Binkowska et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving fluorinated sulfonamides often exhibit high regio- and enantioselectivity. Liu et al. (2009) demonstrated this in the allylic alkylation of fluorobis(phenylsulfonyl)methane, resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds (Liu et al., 2009).

Physical Properties Analysis

The physical properties of "N-(sec-butyl)-1-(2-fluorophenyl)methanesulfonamide" and similar compounds depend significantly on their molecular structure. Studies like that of Gowda et al. (2007) on N-(4-Fluorophenyl)methanesulfonamide can provide insights into the geometric parameters and molecular packing of these compounds, which are critical in determining their physical properties (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of fluorinated methanesulfonamides are often characterized by their reactivity in various chemical transformations. Prakash et al. (2009) highlighted the use of alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent in nucleophilic fluoromethylation of alkyl and benzyl halides, showcasing the compound's reactivity and utility in synthesizing fluoroalkane derivatives (Prakash et al., 2009).

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

One of the primary applications of fluorinated phenylsulfonyl methanes, such as N-(sec-butyl)-1-(2-fluorophenyl)methanesulfonamide, involves enantioselective synthesis processes. For instance, enantioselective monofluoromethylation reactions have been developed using catalytic protocols that involve the use of chiral phase-transfer catalysis (PTC) or iridium-catalyzed reactions. These processes enable the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds, which are crucial for producing pharmaceuticals and agrochemicals with high optical purity (Mizuta et al., 2007), (Wen-Bo Liu et al., 2009).

Nucleophilic Fluoroalkylation

Another significant application is the nucleophilic fluoroalkylation methodology, which allows for the efficient preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes. This method is particularly useful for synthesizing alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones, offering a versatile approach to creating fluorinated molecules (C. Ni et al., 2009).

Fluoromethylation and Transformation

Efficient methodologies for the fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a reagent have been reported. These methodologies enable stereospecific synthesis of alpha-fluorovinyl compounds and extend to the synthesis of alpha-substituted fluoroalkane derivatives, highlighting the compound's utility in organic synthesis (G. Prakash et al., 2009).

Molecular Conformation and Spectroscopy

Theoretical and computational studies have also been conducted on related sulfonamide compounds to determine their optimized state, predict free energy, and ascertain the molecular orbitals involved in spectrum formation. These studies contribute to our understanding of the chemical and physical properties of sulfonamides, aiding in the development of new materials and drugs (Yuan Xue et al., 2022).

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-(2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c1-3-9(2)13-16(14,15)8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQDLRZUWVPZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)CC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-1-(2-fluorophenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)

![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)

![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)

![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)